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molecular formula C7H3BrF4 B1329863 4-Bromo-3-fluorobenzotrifluoride CAS No. 40161-54-4

4-Bromo-3-fluorobenzotrifluoride

Cat. No. B1329863
M. Wt: 243 g/mol
InChI Key: XCTQZIUCYJVRLJ-UHFFFAOYSA-N
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Patent
US09346798B2

Procedure details

A microwave vial was charged with 1-methylpiperazine (1.371 mL, 12.35 mmol) and 4-bromo-3-fluorobenzotrifluoride (1.000 mL, 4.12 mmol), and was heated under microwave irradiation at 180° C. for 90 minutes. The reaction was concentrated under a vacuum, and the solids were then filtered and washed with DCM (solids contained only minor amounts of product). The filtrate was then concentrated under a vacuum to yield 1-(2-bromo-5-(trifluoromethyl)phenyl)-4-methylpiperazine, mixed with starting bromide. Material was used without further purification.
Quantity
1.371 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1F>>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
1.371 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under a vacuum
FILTRATION
Type
FILTRATION
Details
the solids were then filtered
WASH
Type
WASH
Details
washed with DCM (solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under a vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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